Ferric dtpa

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

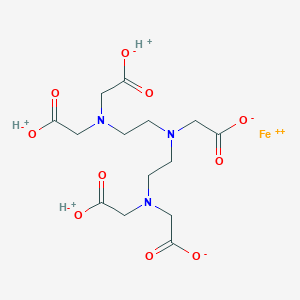

Structure

2D Structure

Properties

CAS No. |

15162-64-8 |

|---|---|

Molecular Formula |

C14H21FeN3O10 |

Molecular Weight |

447.18 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |

InChI |

InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |

InChI Key |

RASZKSWRZUIIQJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Isomeric SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |

Canonical SMILES |

[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Synonyms |

DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |

Origin of Product |

United States |

Synthetic Methodologies for Ferric Dtpa and Its Derivatives

Synthesis of Diethylenetriaminepentaacetic Acid (DTPA)

The industrial production of DTPA primarily relies on two main synthetic routes: one utilizing chloroacetic acid and the other based on cyanide.

Chloroacetic Acid-Based Synthetic Routes

The chloroacetic acid method is a widely used approach for synthesizing DTPA. rsc.org This process involves the reaction of diethylenetriamine (B155796) (DETA) with chloroacetic acid or its sodium salt, sodium chloroacetate (B1199739). chemicalbook.comedta-chelate.comedta-chelate.com The reaction is typically carried out in an aqueous solution under alkaline conditions, often using sodium hydroxide (B78521) to maintain a high pH. rsc.orggoogle.com The temperature is a critical parameter that is carefully controlled throughout the reaction, often starting at low temperatures and gradually increasing. chemicalbook.comgoogle.com

One described method involves diluting DETA with water and separately preparing a solution of sodium chloroacetate and sodium borohydride (B1222165). chemicalbook.com The DETA solution is then added to the chloroacetate solution at a controlled low temperature. chemicalbook.com Sodium hydroxide is added to keep the reaction mixture alkaline (pH ≥13). chemicalbook.com The reaction proceeds for an extended period, after which the solution is cooled and acidified with a strong acid like hydrochloric acid to precipitate the DTPA. chemicalbook.com The crude product can then be purified through recrystallization. chemicalbook.com

A variation of this method involves dissolving chloroacetic acid in deionized water, followed by the addition of diethylenetriamine. google.com The reaction temperature is maintained between -20 and 30 °C. Sodium hydroxide is then added in a controlled manner, initially maintaining the lower temperature and then increasing it to 30-60 °C to complete the reaction. google.com Finally, the pH is adjusted to 11.5, and the product is filtered. google.com

| Reactants | Key Conditions | Product |

| Diethylenetriamine (DETA), Chloroacetic Acid/Sodium Chloroacetate | Aqueous solution, Alkaline pH (Sodium Hydroxide), Controlled temperature profile | Diethylenetriaminepentaacetic Acid (DTPA) |

This table provides a simplified overview of the chloroacetic acid-based synthesis of DTPA.

Cyanide-Based Synthetic Routes

An alternative industrial synthesis of DTPA involves the use of sodium cyanide. edta-chelate.comedta-chelate.com This method, often referred to as the Strecker synthesis, reacts diethylenetriamine (DETA) with formaldehyde (B43269) and sodium cyanide. edta-chelate.comedta-chelate.comgoogle.com The reaction first produces the sodium salt of DTPA, which can then be converted to the acidic form. edta-chelate.comedta-chelate.com

This route is known for its efficiency but involves the use of highly toxic sodium cyanide, which necessitates stringent safety measures and careful handling. google.com The reaction is typically a one-step aqueous synthesis that yields the sodium salt of DTPA, which is then acidified and crystallized to obtain the final product. google.com

| Reactants | Key Conditions | Product |

| Diethylenetriamine (DETA), Formaldehyde, Sodium Cyanide | Aqueous solution, One-step synthesis followed by acidification | Diethylenetriaminepentaacetic Acid (DTPA) |

This table provides a simplified overview of the cyanide-based synthesis of DTPA.

Formation of Ferric DTPA Complexes via Direct Complexation Reactions

Once DTPA is synthesized, the formation of the this compound complex is achieved through a direct complexation reaction. This involves reacting DTPA with a suitable iron salt. The high affinity of the DTPA ligand for the ferric ion (Fe³⁺) drives the formation of a stable chelate complex. beloit.edu DTPA is a polyamino carboxylic acid that can form up to eight bonds with a metal ion, leading to highly stable complexes. wikipedia.org

The reaction between Fe(II) complexed with DTPA and hydrogen peroxide has been shown to produce hydroxyl radicals, confirming the formation of the Fe(II)DTPA complex. frontiersin.org The stability of the this compound complex is significantly higher than that of many other chelating agents, such as EDTA. wikipedia.org In aqueous solutions, the formation of the this compound complex prevents the precipitation of ferric hydroxide, especially at higher pH levels. beloit.edu The complexation of iron ions by DTPA effectively sequesters the iron within the chelate ring structure. researchgate.net This process is utilized in various applications to keep iron soluble and bioavailable. wikipedia.org

Design and Synthesis of DTPA Derivatives and Analogues for Enhanced Ferric Complexation

To improve the properties of the ferric complex for specific applications, derivatives and analogues of DTPA have been designed and synthesized. These modifications aim to enhance the stability of the complex or introduce new functionalities.

Hydroxybenzyl Derivatives of DTPA

One notable class of DTPA derivatives are the hydroxybenzyl analogues. For instance, N,N″-bis(2-hydroxybenzyl)diethylenetriamine-N,N′,N″-triacetic acid (HBDTTA) has been synthesized to create a more effective chelating agent for iron. researchgate.net The synthesis of these derivatives involves modifying the DTPA structure to include hydroxybenzyl groups. researchgate.net

Computational studies using density functional theory (DFT) have been employed to predict the chelating capacity of these ligands with iron. researchgate.net The results indicate that, similar to DTPA, HBDTTA can form stable six- and seven-coordinate complexes with iron. researchgate.net The stability of the iron complexes with some HBDTTA derivatives suggests that the DTPA framework can be modified without significantly compromising its metal-binding efficiency. researchgate.net These derivatives are of interest as potentially more environmentally friendly alternatives to traditional chelating agents. researchgate.net

Integration of DTPA in Nanoparticle Synthesis for Iron Stabilization

DTPA and its ferric complexes play a crucial role in the synthesis and stabilization of iron-based nanoparticles. The chelating properties of DTPA are utilized to control the size and stability of these nanomaterials.

In the synthesis of stable zero-valent iron nanoparticles (nZVI), DTPA has been used as a chelating agent to increase their stability. kashanu.ac.ir One method involves the reduction of an iron salt, such as ammonium (B1175870) iron(II) sulfate (B86663), in the presence of DTPA. kashanu.ac.ir The DTPA is believed to cap the nanoparticles, preventing their aggregation and stabilizing them in suspension. kashanu.ac.ir This approach has been reported to produce nZVI with an average size of 18 nm. kashanu.ac.irresearchgate.net

Furthermore, DTPA and its gadolinium complex (Gd-DTPA) have been integrated into the structure of iron oxide nanoparticles. nih.gov One method involves the direct addition of Gd-DTPA during the synthesis of polyacrylic acid (PAA) coated iron oxide nanoparticles. nih.gov This 'in situ' encapsulation approach results in composite nanoprobes where the Gd-DTPA is in close proximity to the superparamagnetic iron oxide core. nih.gov DTPA has also been used to immobilize carborane-containing compounds onto iron oxide nanoparticles for potential therapeutic applications. mdpi.com

| Application Area | Role of DTPA | Key Findings |

| Zero-Valent Iron Nanoparticles (nZVI) Synthesis | Stabilizing and capping agent | Increases stability and prevents aggregation, resulting in small particle sizes. kashanu.ac.ir |

| Iron Oxide Nanoparticle Functionalization | Encapsulation of complexes (e.g., Gd-DTPA), Immobilization of other molecules | Enables the creation of multifunctional composite nanoprobes. nih.govmdpi.com |

This table summarizes the role of DTPA in the synthesis of iron-containing nanoparticles.

Development of Stable Zero-Valent Iron Nanoparticles with DTPA as a Chelating Agent

The synthesis of stable zero-valent iron nanoparticles (nZVI) has garnered significant interest due to their unique electrical, magnetic, optical, and catalytic properties, which stem from their small size and high surface area. kashanu.ac.ir A primary challenge in the application of nZVI is its inherent instability; it is prone to rapid oxidation when exposed to air and aggregation, which diminishes its reactivity. kashanu.ac.irresearchgate.net To overcome this, researchers have developed methods to enhance stability, with the use of Diethylenetriaminepentaacetic acid (DTPA) as a chelating agent emerging as a promising strategy. kashanu.ac.irresearchgate.net This approach is noted for being simple, inexpensive, and not requiring specialized instrumentation. kashanu.ac.irresearchgate.net

A common and effective method for producing DTPA-stabilized nZVI is through liquid-phase reduction. kashanu.ac.ir This process typically involves the reduction of an iron salt, such as Ammonium iron(II) sulfate or Iron(II) sulfate (FeSO₄), using a strong reducing agent like Sodium borohydride (NaBH₄). kashanu.ac.ir The DTPA is introduced into the solution to act as a stabilizing or capping agent for the newly formed iron nanoparticles. kashanu.ac.ir

The general procedure begins with the preparation of separate aqueous solutions of the iron salt and DTPA. These solutions are then mixed together in a flask, often a two or three-necked round bottom flask, and stirred to ensure homogeneity. Subsequently, an aqueous solution of sodium borohydride is added dropwise to the iron-DTPA mixture. The slow addition of the reducing agent initiates the reduction of Fe(II) ions to Fe(0), leading to the formation of nZVI, which is visually indicated by the solution slowly turning black. The resulting black nanoparticles are then collected, washed multiple times with a solvent like absolute ethanol (B145695) to remove impurities, and finally dried and pulverized under an inert atmosphere, such as nitrogen, to prevent oxidation. indianchemicalsociety.com

The role of DTPA is crucial for the stability of the nanoparticles. Unlike other methods that utilize surfactants or starch for stabilization, DTPA acts as a chelating agent. researchgate.net It is believed that the hydroxyl groups and the lone pair electrons on the nitrogen atoms of DTPA bind to the oxidized iron on the surface of the nZVI, creating a protective shield. This shield prevents further oxidation and aggregation of the nanoparticles, thus solving a long-standing stability issue and enhancing their potential for various applications.

Research Findings

Studies have successfully demonstrated the synthesis of air-stable nZVI using DTPA. Characterization using various analytical techniques has confirmed the formation and properties of these nanoparticles.

Scanning Electron Microscopy (SEM): SEM analysis reveals that the synthesized nZVI particles are generally spherical and uniform in size. researchgate.netindianchemicalsociety.com

X-ray Diffraction (XRD): XRD patterns of the synthesized particles show a characteristic broad peak at a 2θ value of approximately 44.7° or 44.86°, which corresponds to the (110) plane of zero-valent iron (Fe⁰), confirming the metallic iron's formation. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is used to determine the structure and surface morphology of the nanoparticles. researchgate.net

Particle Size: The average size of the synthesized DTPA-stabilized nZVI has been reported to be around 18 nm, with a distribution range primarily between 4 and 20 nm. kashanu.ac.irindianchemicalsociety.com

The following tables summarize the synthesis parameters and characterization results from relevant research.

Table 1: Synthesis Parameters for DTPA-Stabilized nZVI

| Parameter | Study 1 Details kashanu.ac.ir | Study 2 Details |

|---|---|---|

| Iron Source | 0.1 M Ammonium iron(II) sulfate in 75ml deionized water | 0.1 M Iron(II) sulfate (FeSO₄) in 150ml Milli-Q water |

| Chelating Agent | 0.01 M DTPA in 50ml deionized water | 0.01 M DTPA in 100ml distilled water |

| Reducing Agent | 0.5 M Sodium borohydride in 50ml deionized water | 0.5 M Sodium borohydride in 100ml Milli-Q water |

| Method | Dropwise addition of NaBH₄ solution over 15 minutes with propeller mixing. | Dropwise addition of NaBH₄ solution with propeller mixing. |

| Post-Synthesis | Washed trice with absolute ethanol, filtered, dried, and pulverized under nitrogen. | Washed trice with absolute ethanol, filtered, dried, and pulverized. |

Table 2: Characterization of DTPA-Stabilized nZVI

| Characteristic | Finding | Source(s) |

|---|---|---|

| Average Particle Size | 18 nm | kashanu.ac.irresearchgate.net |

| Particle Size Range | 4-20 nm | indianchemicalsociety.com |

| Morphology | Spherical and uniform | researchgate.netindianchemicalsociety.com |

| Crystalline Structure | XRD peak at 2θ ≈ 44.7°, characteristic of Fe⁰ | researchgate.net |

| Elemental Composition (EDS) | Reported up to 85.37% Fe by weight |

Advanced Coordination Chemistry and Structural Elucidation of Ferric Dtpa

Ligand-Metal Ion Interactions in Ferric DTPA Complexes

The formation and stability of the this compound complex are governed by fundamental principles of coordination chemistry, including chelation mechanisms, the influence of pH, and its relative stability compared to other chelating agents.

Chelation Mechanisms and High-Affinity Binding of DTPA to Ferric Ions

Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that acts as a powerful chelating agent. solubilityofthings.com Its structure, featuring a diethylenetriamine (B155796) backbone with five carboxymethyl groups, provides multiple binding sites for metal ions. biomers.net The deprotonated form of DTPA, the penta-anion DTPA⁵⁻, is a potentially octadentate ligand, meaning it can form up to eight bonds with a metal ion by utilizing its three nitrogen centers and five carboxylate groups. wikipedia.org This multidentate nature allows DTPA to wrap around a metal ion, forming a highly stable complex through a process called chelation. wikipedia.orgpatsnap.com

The interaction between DTPA and ferric ions (Fe³⁺) is characterized by exceptionally high affinity. biomers.netpatsnap.com This strong binding is attributed to the formation of multiple stable chelate rings. The formation constants for DTPA complexes are approximately 100 times greater than those for complexes with ethylenediaminetetraacetic acid (EDTA). wikipedia.org This high stability makes this compound effective in sequestering iron ions in various applications. patsnap.com

Influence of pH on this compound Complex Stability and Speciation

The stability of the this compound complex is significantly influenced by the pH of the surrounding medium. researchgate.netashs.org The effectiveness of the chelation is dependent on the deprotonation of the carboxylic acid groups of the DTPA molecule. At lower pH values, protonation of the ligand's donor sites competes with the binding of the ferric ion, which can lead to a decrease in complex formation and stability. researchgate.net

The speciation of the this compound complex, meaning the different forms of the complex that exist in solution, is also pH-dependent. As the pH changes, the protonation state of the ligand and the coordination of hydroxide (B78521) ions to the ferric center can vary, leading to the formation of different complex species. acs.org For instance, at high pH, hydroxy-Fe-DTPA can form, which is less stable than the primary Fe-DTPA complex. wur.nl Generally, Fe-DTPA is considered to remain stable up to a pH of about 7.0 to 7.5. ashs.orgcuttingedgesolutions.comashs.orgashs.org Beyond this range, its effectiveness as a chelating agent diminishes as the iron can be displaced by other ions or precipitate as iron hydroxides. wikipedia.orgwur.nl

Comparative Stability of this compound with Other Chelating Agents

When compared to other common iron chelating agents, this compound exhibits a distinct stability profile. The stability constants (log K) provide a quantitative measure of the affinity of a ligand for a metal ion.

| Chelating Agent | Log K for Fe³⁺ |

| DTPA | 27.3 - 28.6 nih.govmdpi.com |

| EDTA | 25.0 - 25.1 nih.goviiarjournals.org |

| EDDHA | High stability, especially in alkaline conditions wur.nlcuttingedgesolutions.com |

| Deferoxamine (B1203445) (DFO) | 30.6 nih.goviiarjournals.org |

This table presents the stability constants (log K) for the ferric complexes of various chelating agents. A higher log K value indicates a more stable complex.

As the table illustrates, DTPA forms a very stable complex with Fe³⁺, with a stability constant significantly higher than that of EDTA. nih.govmdpi.comiiarjournals.org While deferoxamine (DFO) shows an even higher stability constant for Fe³⁺, DTPA is a broader-spectrum chelator, also forming stable complexes with divalent cations. iiarjournals.org In agricultural applications, particularly in calcareous soils, Fe-EDDHA is often preferred due to its exceptional stability at high pH levels where Fe-DTPA becomes less effective. ashs.orgwur.nlcuttingedgesolutions.com The choice of chelating agent is therefore dependent on the specific application and the prevailing pH conditions. cuttingedgesolutions.com

Stereochemistry and Coordination Geometry of this compound Complexes

The three-dimensional arrangement of the DTPA ligand around the central ferric ion dictates the stereochemistry and coordination geometry of the resulting complex. These structural features are crucial for understanding the complex's properties and reactivity.

Elucidation of Six- and Seven-Coordinate Structures

Experimental and computational studies have revealed that this compound can adopt both six- and seven-coordinate structures. stackexchange.comtandfonline.com The coordination number refers to the number of donor atoms from the ligand that are directly bonded to the central metal ion. In the case of Fe(III)-DTPA, the coordination involves the nitrogen and oxygen atoms of the DTPA ligand. qu.edu.qa

Density functional theory (DFT) calculations have shown that several different six- and seven-coordinate complex structures are possible for Fe³⁺-DTPA. tandfonline.com Quantum chemical calculations have indicated that Fe³⁺ ions can form a seven-coordinate complex with DTPA. qu.edu.qa This is in contrast to some other transition metals that may form complexes with a lower coordination number. stackexchange.com The flexibility of the DTPA ligand allows it to adapt its conformation to accommodate the preferred coordination geometry of the ferric ion.

Spin State Analysis of the Iron Center within this compound Complexes

The electronic configuration of the ferric ion (Fe³⁺), a d⁵ metal ion, allows for different spin states depending on the ligand field environment. In the context of this compound, the iron center is typically in a high-spin state. rsc.orgresearchgate.netumich.edu

A high-spin d⁵ configuration means that there are five unpaired electrons in the d-orbitals of the iron atom, resulting in a total spin quantum number (S) of 5/2. nih.gov This high-spin state is consistent with experimental observations from techniques such as Mössbauer spectroscopy and magnetic susceptibility measurements. umich.edu The weak-field nature of the ligands in the DTPA complex leads to a smaller splitting of the d-orbitals, favoring the high-spin configuration. umich.edu While some iron complexes with other ligands can exhibit low-spin or intermediate-spin states, the this compound complex is characterized by its high-spin nature, which influences its magnetic and spectroscopic properties. rsc.orgresearchgate.netnih.gov

Molecular Modeling and Theoretical Studies of this compound Coordination

Theoretical and computational chemistry provides powerful tools for understanding the intricate coordination environment of Ferric Diethylenetriaminepentaacetic acid (this compound). Through molecular modeling, researchers can elucidate the complex's electronic structure, conformational possibilities, and thermodynamic stability, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications for Electronic Structure and Binding

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and binding characteristics of this compound. scispace.com DFT calculations, particularly using functionals like B3LYP, have been employed to model the geometry and binding energies of the Fe-DTPA complex. researchgate.netqu.edu.qa Studies show that DTPA, a potentially octadentate ligand with three nitrogen atoms and five carboxylate groups, typically forms a seven-coordinate complex with both Fe(II) and Fe(III) ions. researchgate.netnih.govwikipedia.org This coordination involves the three amine nitrogens and four of the five carboxylate oxygens. nih.govwikipedia.org

Quantum chemical calculations have confirmed the strong binding affinity between DTPA and iron ions. The calculated binding energies are in agreement with experimental stability constants, showing the order of stability as DTPA > EDTA > HEDTA for both Fe²⁺ and Fe³⁺ complexes. researchgate.net The binding with Fe³⁺ is particularly strong due to electrostatic forces. researchgate.net DFT studies have been used to compare the chelating capacity of DTPA derivatives, predicting that modifications to the ligand can be made without drastically affecting its iron-binding efficiency. tandfonline.com

The electronic properties, such as the distribution of spin density, have also been analyzed. In the high-spin K₃Fe(II)DTPA complex, DFT calculations show the spin density on the iron center and the coordinating ligands. nih.gov These theoretical approaches are crucial for understanding the nature of the metal-ligand bonds, which are primarily electrostatic with some covalent character. acs.orgnih.gov

Table 1: DFT Calculation Parameters and Findings for Iron Chelates

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

| Iron Sulfide (B99878) Scale Removal | B3LYP/6-31G | DTPA has the strongest binding affinity for Fe²⁺/Fe³⁺ compared to EDTA and HEDTA. Seven-coordination is observed for Fe(II) in the high-spin K₃Fe(II)DTPA complex. | researchgate.netqu.edu.qa |

| Iron Chelate Structure | B3LYP/6-31G | K₃Fe(II)DTPA adopts a seven-coordinate structure. Analysis of Fe-N distances and spin density provides detailed geometric and electronic insights. | nih.gov |

| Novel Iron Chelators | DFT (unspecified) | Calculation of binding affinities of novel chelators to Fe²⁺ correlates with experimental stability constants. | researchgate.net |

| DTPA Analogs | BP86/TZVP | HBDTTA, a DTPA derivative, can adopt several different six- and seven-coordinate complex structures with Fe³⁺. | tandfonline.com |

| Fe(III) Hydrolysis | DFT (unspecified) | The influence of aqueous media on the structure of hydrated Fe³⁺ ions was modeled using the PCM method. | researchgate.net |

Conformational Analysis and Aqueous Solvation Effects

The flexibility of the DTPA ligand allows for a multitude of possible conformations when complexed with a metal ion. Molecular mechanics and DFT have been used to explore this conformational space. nih.gov For the K₃Fe(II)DTPA complex, a large number of conformers can be generated, and their relative energies calculated to find the most stable structures. nih.gov

Prediction of Complex Stability and Reaction Pathways

Theoretical models are instrumental in predicting the thermodynamic stability of the this compound complex. The stability constant (log K) for the Fe(III)-DTPA complex is very high, indicating a very stable complex. patsnap.comgreen-mountainchem.com The formation constants for DTPA complexes are generally about 100 times greater than those for EDTA. wikipedia.org The stability of metal chelates is pH-dependent; Fe-DTPA is noted to be stable up to a pH of about 7.0-7.5. plantfoodsystems.comashs.org

Computational studies have been used to establish plausible reaction pathways for processes involving this compound. qu.edu.qaacs.org For example, in the context of iron sulfide scale removal, DFT calculations have been used to investigate a series of ligand exchange reactions to determine the most likely mechanism. qu.edu.qaacs.org These studies found that the dissolution process is thermodynamically favored and is not limited by the kinetics of ligand exchange, as the activation barriers for these reactions are very low. qu.edu.qaacs.org Kinetic studies have also examined the dissociation of similar complexes, like Gd(EOB-DTPA)²⁻, revealing that dissociation occurs through protonated intermediates. nih.gov The high kinetic stability of such complexes is a key factor in their practical applications. nih.gov

Table 2: Stability Constants (log K) for DTPA with Various Metal Ions

| Metal Ion | log K with DTPA | Reference |

| Fe³⁺ | 27.5 - 28.6 | green-mountainchem.com (Implied High) |

| Fe²⁺ | 16.4 | green-mountainchem.com (Implied) |

| Cu²⁺ | 21.2 | green-mountainchem.com |

| Zn²⁺ | 18.4 | green-mountainchem.com (Implied) |

| Ca²⁺ | 10.7 | green-mountainchem.com |

| Gd³⁺ | 22.46 | nih.gov (Implied) |

Advanced Analytical Methodologies for Ferric Dtpa Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the electronic and structural properties of Ferric DTPA.

UV-Visible spectrophotometry is a fundamental technique for studying the formation and stability of the this compound complex. The complex exhibits characteristic absorbance in the ultraviolet and blue regions of the electromagnetic spectrum. The formation of the this compound complex can be monitored by measuring the absorbance at specific wavelengths. For instance, the complex formed by the reaction of DTPA with ferric chloride in 0.1N HCl shows a maximum absorbance (λmax) at 272 nm. scholarsresearchlibrary.com This method is sensitive and can be used for the quantitative determination of DTPA in various formulations, with a linear relationship between absorbance and concentration observed in the range of 5 µg/mL to 50 µg/mL. scholarsresearchlibrary.com

The photodegradation of this compound can also be tracked using UV-Vis spectrophotometry. Irradiation of this compound solutions leads to a decrease in absorbance in the blue and UV regions, indicating the breakdown of the chelate complex. usda.govresearchgate.net Studies have shown that this compound can be determined spectrophotometrically at 260 nm. usda.govresearchgate.net The technique is also used in conjunction with chromatographic methods for the detection of iron chelates. wur.nl

| Parameter | Value | Reference |

|---|---|---|

| λmax for this compound complex | 272 nm | scholarsresearchlibrary.com |

| Linearity Range for DTPA quantification | 5 - 50 µg/mL | scholarsresearchlibrary.com |

| Correlation Coefficient (r) | 0.9998 | scholarsresearchlibrary.com |

| Limit of Detection (LOD) | 0.8701 µg/mL | scholarsresearchlibrary.com |

| Limit of Quantitation (LOQ) | 2.6366 µg/mL | scholarsresearchlibrary.com |

| Wavelength for this compound determination in photodegradation studies | 260 nm | usda.govresearchgate.net |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for characterizing paramagnetic species like the ferric ion (Fe³⁺) in the this compound complex. ESR spectroscopy provides information about the electronic structure and the coordination environment of the iron center. The binding of ferric iron to chelators like DTPA can be studied by monitoring the characteristic g = 4.3 ESR signal, where the intensity of the signal correlates with the quantity of the chelator-iron complex. nih.gov

ESR studies have been employed to investigate the role of iron chelates in various chemical and biological systems. For example, it has been used to study the generation of free radicals in the presence of iron complexes. nih.govjci.org In the context of microsomal systems, this compound has been shown to be effective in catalyzing the production of hydroxyl radicals, with its effectiveness being about 60-70% of that of Ferric EDTA. nih.gov Furthermore, ESR spectroscopy has been crucial in identifying and characterizing different iron-sulfur clusters in complex biological enzymes. acs.org The technique can also differentiate between various forms of high-spin ferric heme. essex.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining detailed structural and dynamic information about DTPA and its metal complexes in solution. While direct studies on this compound are less common due to the paramagnetic nature of Fe³⁺ which can lead to significant line broadening, studies on analogous lanthanide-DTPA complexes provide valuable insights. researchgate.netacs.orgacs.org Techniques like ¹H and ¹³C NMR, including two-dimensional exchange spectroscopy (EXSY), can be used to study the solution dynamics and structure of these complexes. researchgate.net

Variable temperature ¹⁷O NMR is particularly useful for probing the dynamics of the carboxylate groups and water molecules coordinated to the metal ion. acs.orgacs.orgresearchgate.net For instance, in paramagnetic lanthanide-DTPA complexes, ¹⁷O NMR spectra reveal fluxional processes involving the interchange of coordinated and non-coordinated oxygen atoms of the carboxylate groups. acs.orgacs.org This information is crucial for understanding the stability and reactivity of the chelate. NMR has also been used to study DTPA derivatives and their complexes with various diamagnetic cations, providing insights into the labilities of metal-oxygen and metal-nitrogen bonds. nih.gov

Raman spectroscopy offers a vibrational fingerprint of molecules, making it a valuable technique for investigating the interactions between iron and chelating agents like DTPA. Although direct Raman studies specifically on this compound are not extensively detailed in the provided context, the principles can be inferred from studies on similar iron-chelate systems, such as iron-tannin complexes. nih.govscite.aiacs.orgresearchgate.netcsic.es

The formation of an iron-chelate complex leads to significant changes in the Raman spectrum of the chelating agent. For example, in the case of tannic acid, complexation with iron results in the appearance of new characteristic bands and a decrease in the intensity of bands associated with the free ligand. nih.govacs.orgresearchgate.netcsic.es Specifically, new bands appearing in the regions of 1450–1490 cm⁻¹, 1320–1345 cm⁻¹, and 400–650 cm⁻¹ are indicative of metal complex formation. nih.govscite.airesearchgate.net These spectral changes provide detailed information about the coordination environment of the iron ion and the structural reorganization of the ligand upon complexation. Raman spectroscopy has been used to identify iron-tannin precipitates and to study the effectiveness of chelating agents like DTPA in their removal. tandfonline.comtandfonline.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| ν₁ (Aromatic ring vibration coupled with C-O stretching and C-H bending) | 1450–1490 | nih.govscite.airesearchgate.net |

| ν₂ | 1320–1345 | nih.govscite.airesearchgate.net |

| ν₃ (Fe-O vibrations) | 400–650 | nih.govscite.airesearchgate.net |

While not explicitly detailed for this compound in the provided search results, Magnetic Circular Dichroism (MCD) and Low-Temperature Absorption (LT-ABS) spectroscopy are powerful techniques for probing the electronic structure of metal complexes. These methods provide detailed information about the d-d and charge-transfer transitions within the complex, which are often poorly resolved in conventional room-temperature absorption spectra. They are particularly useful for characterizing the spin state and coordination geometry of the ferric ion.

Raman Spectroscopic Investigation of Iron-Chelate Interactions

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various complex mixtures, such as fertilizers and biological fluids.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net The separation can be achieved using different column types and mobile phases. For instance, Fe(III)-DTPA can be separated from other iron chelates like Fe(III)-EDTA and Fe(III)-NTA on a reversed-phase column with a mobile phase containing sodium acetate (B1210297) and tetrabutylammonium (B224687) bromide at a specific pH. nih.govresearchgate.netresearchgate.net Detection is typically performed using a UV-Vis detector at a wavelength where the iron chelate absorbs, such as 254 nm. nih.govresearchgate.net This method offers high sensitivity, with detection limits for DTPA in the sub-micromolar range. nih.govresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, provides even greater specificity and sensitivity for the determination of this compound. nih.govresearchgate.net This technique allows for the simultaneous determination of multiple iron chelates in complex agricultural matrices like nutrient solutions, irrigation water, and soil solutions. nih.govresearchgate.net The use of stable isotope-labeled internal standards can improve the accuracy and precision of the quantification. nih.govresearchgate.net

Gel chromatography is another technique that has been applied to the quality control of iron chelate fertilizers. wur.nl This method separates molecules based on their size. Fe-DTPA can be separated on a Sephadex G-10 column, and the eluate is then analyzed for its iron content. wur.nl To achieve better resolution for Fe-DTPA analysis, specific elution conditions, such as using a calcium chloride solution, are required. wur.nl

| Technique | Column | Mobile Phase/Eluent | Detection | LOD for DTPA | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., LiChrospher RP-18) | 0.03 M Sodium acetate, 0.002 M Tetrabutylammonium bromide, 5% Methanol (B129727), pH 3.15 | UV-Vis (254 nm) | 0.34 µmol L⁻¹ | nih.govresearchgate.net |

| LC-ESI-MS (TOF) | Not specified | Not specified | Mass Spectrometry | 3-164 pmol (for various Fe-chelates) | nih.govresearchgate.net |

| Gel Chromatography | Sephadex G-10 | 0.035 M Calcium chloride, pH 7.0 | Spectrophotometry (260 nm) or Iron analysis | Not specified | wur.nl |

High-Performance Liquid Chromatography (HPLC) for DTPA and this compound Species

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of DTPA and its metal complexes. Since chelating agents like DTPA lack a chromophore, direct UV detection is challenging. A common strategy involves the formation of metal complexes that are UV-active. nih.gov Iron(III) is frequently used for this purpose, forming a stable this compound complex that can be detected by UV-Vis detectors. nih.govresearchgate.net

Ion-pairing reversed-phase HPLC is a particularly effective method. nih.govdntb.gov.ua This technique enhances the retention of anionic complexes like this compound on a non-polar stationary phase by adding an ion-pairing reagent, such as tetrabutylammonium bromide or tetrabutylammonium phosphate, to the mobile phase. nih.govresearchgate.netnih.gov The optimization of the concentration of the ion-pairing reagent is crucial for improving the retention and specificity of the method. nih.govnih.gov

Researchers have developed HPLC methods capable of simultaneously determining multiple aminopolycarboxylic acids (APCAs), including DTPA, ethylenediaminetetraacetic acid (EDTA), and nitrilotriacetic acid (NTA), as their iron(III) complexes. researchgate.netnih.gov A typical mobile phase for such separations might consist of sodium acetate, an ion-pairing reagent, and an organic modifier like methanol or acetonitrile, with the pH adjusted to an acidic value (e.g., 3.15). researchgate.netnih.govnih.gov Under optimized conditions, baseline separation of these complexes can be achieved in a short analysis time, often less than 5 minutes. researchgate.netnih.gov

Method validation for HPLC analysis of this compound demonstrates excellent linearity, precision, accuracy, and sensitivity. dntb.gov.ua For instance, one study reported a limit of detection for DTPA as its iron(III) complex to be 0.38 µM. dntb.gov.ua Another study found a detection limit of 0.34 µmol L−1 for DTPA. researchgate.netnih.gov These methods have been successfully applied to various matrices, including pharmaceutical formulations and environmental water samples. nih.govresearchgate.netnih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Technique | Ion-Pairing Reversed-Phase HPLC | nih.govdntb.gov.ua |

| Complexing Ion | Fe(III) | nih.govresearchgate.net |

| Ion-Pairing Reagent | Tetrabutylammonium bromide | researchgate.netnih.gov |

| Mobile Phase Example | 0.03 M Sodium Acetate, 0.002 M Tetrabutylammonium bromide, 5% Methanol, pH 3.15 | researchgate.netnih.gov |

| Detection | UV-Vis at 254 nm or 260 nm | researchgate.netnih.gov |

| Limit of Detection | 0.34 - 0.38 µmol L⁻¹ | researchgate.netdntb.gov.uanih.gov |

Capillary Electrophoresis (CE) for Metal-DTPA Complex Analysis

Capillary Electrophoresis (CE) offers high separation efficiency for analyzing metal-DTPA complexes based on their charge and hydrodynamic radii. acs.orgresearchgate.net This technique is particularly valuable for separating various metal-DTPA species, including this compound, from the free DTPA ligand and other metal complexes like those of gadolinium, copper, and zinc. acs.orgresearchgate.net The coupling of CE with electrospray ionization time-of-flight mass spectrometry (CE/ESI-TOF-MS) provides the necessary sensitivity and selectivity for analyzing complex samples such as blood plasma. acs.org

CE methods have been developed for the simultaneous determination of different aminopolycarboxylic acids by forming complexes with metal ions like copper(II). researchgate.net The separation is typically achieved by reversing the polarity of the applied voltage, and the conditions, such as pH and buffer concentration, are optimized for the best resolution. researchgate.net For instance, one method for analyzing Gd-DTPA and its potential transmetalation products, including Fe-DTPA, in blood plasma reported a limit of detection of 5 x 10⁻⁷ mol/L. acs.org

CE can also be employed in conjunction with Job's method of continuous variation to determine the stoichiometry of metal-ligand complexes. researchgate.net This is especially useful when multiple complexes with similar absorption spectra are present. By separating the complexes before detection, CE allows for the identification of species that would be indistinguishable by whole-sample absorbance measurements alone. researchgate.net

Soil Extraction and Measurement Methodologies for DTPA-Extractable Iron

The DTPA soil test, developed by Lindsay and Norvell in 1978, is a widely used method to assess the availability of micronutrients, including iron, in near-neutral and calcareous soils. scispace.comfao.org The test was specifically designed to identify soils that may have insufficient levels of available iron for optimal crop growth. scispace.com

The DTPA extractant solution is composed of 0.005 M DTPA, 0.01 M calcium chloride (CaCl₂), and 0.1 M triethanolamine (B1662121) (TEA), buffered at a pH of 7.3. scispace.comfao.org The role of each component is critical:

DTPA: Acts as a chelating agent, forming stable, soluble complexes with iron and other micronutrients, effectively extracting them from the soil. scispace.comfao.org

TEA: Functions as a buffer to maintain the pH at 7.3, preventing the dissolution of calcium carbonate (CaCO₃) which could release non-available occluded nutrients. scispace.comfao.org

CaCl₂: Is included to establish an equilibrium with CaCO₃ at a carbon dioxide level approximately ten times that of the atmosphere, further preventing the breakdown of CaCO₃. scispace.com

The standard procedure involves shaking a specific ratio of air-dried soil with the DTPA extractant for two hours. scispace.com After extraction, the solution is filtered, and the concentration of iron in the filtrate is measured, typically by atomic absorption spectrophotometry. scispace.com

The DTPA test has been successfully validated by correlating its results with crop responses to iron fertilization in numerous studies. scispace.com Critical levels of DTPA-extractable iron have been established for various crops, although these levels can vary depending on the specific crop and analytical procedures used. For corn, a critical level of 4.5 ppm for DTPA-extractable iron has been suggested. scispace.com The effectiveness of the DTPA test is influenced by soil properties such as pH and the presence of bicarbonate. researchgate.net

The Mehlich-3 (M3) extractant is another multi-nutrient soil test procedure that has gained widespread use. newprairiepress.orgnewprairiepress.org Given its popularity, numerous studies have compared its efficacy for micronutrient extraction, including iron, against the established DTPA method.

Research has shown strong positive correlations between the amounts of iron extracted by M3 and DTPA. newprairiepress.orgnewprairiepress.org For example, a study on Kansas soils reported a correlation coefficient (r) of 0.91 between the two methods for iron. newprairiepress.orgnewprairiepress.org Similarly, a study on western Great Plains soils found a good linear correlation with an r-value of 0.85. researchgate.net

Despite the strong correlations, the relationship between the two methods is not always a simple one-to-one correspondence. newprairiepress.orgnewprairiepress.org The Mehlich-3 extractant, being more acidic, generally extracts higher quantities of iron than the DTPA solution. newprairiepress.orgresearchgate.netscielo.br This difference is often influenced by soil pH. newprairiepress.orgnewprairiepress.org In some high-pH soils, M3 has been observed to extract substantially more iron than DTPA. newprairiepress.org Therefore, while it is possible to convert M3 extractable iron values to a "DTPA equivalent," it is crucial to consider the soil pH to improve the accuracy of this conversion. newprairiepress.orgnewprairiepress.org Some studies, however, have reported poor correlations between M3 and DTPA for iron, highlighting the variability that can occur across different soil types and conditions. teagasc.ie

Table 2: Correlation of Mehlich-3 and DTPA Extractable Iron

| Study Location/Soil Type | Correlation Coefficient (r) | Key Findings | Reference |

|---|---|---|---|

| Kansas Soils | 0.91 | Strong positive correlation; relationship influenced by soil pH. | newprairiepress.orgnewprairiepress.org |

| Western Great Plains Soils | 0.85 | Good linear correlation; M3 extracted higher quantities of Fe. | researchgate.net |

| Irish Grassland Soils | Poor | Poor correlation observed. | teagasc.ie |

Development and Validation of DTPA-Based Soil Tests for Iron Availability

Radiochemical Methods for Determining Stability Constants of Metal Chelates

Radiochemical methods provide a sensitive means to determine the stability constants of metal chelates, including those of this compound. One such method involves a displacement reaction where a radiolabeled metal chelate is reacted with another metal ion. nih.gov For instance, the stability constant of an indium-DTPA complex has been determined by reacting it with ferric ions (Fe³⁺). nih.govsnmjournals.org By measuring the equilibrium constant of this displacement reaction and knowing the stability constant of the corresponding ferric chelate, the stability constant of the original indium chelate can be calculated. nih.gov

This approach utilizes a radiolabeled metal, such as indium-114m, complexed with the chelating agent. nih.gov The reaction mixture is allowed to reach equilibrium, after which the different species are separated and quantified using techniques like paper chromatography. snmjournals.org

While powerful, these methods are not without their complexities and potential pitfalls. The accuracy of the determined stability constant is contingent upon a thorough understanding of all competing equilibria in the system, including the hydrolysis of the metal ions and the protonation of the chelating agent. snmjournals.org It is also crucial to ensure that true equilibrium has been reached, which may require monitoring the reaction over an extended period. snmjournals.org The conditions under which these measurements are made, particularly pH, must be carefully controlled and reported. snmjournals.org Despite these challenges, radiochemical methods remain a valuable tool in the study of metal chelate thermodynamics. iastate.edu

Research on Ferric Dtpa in Plant Iron Nutrition and Rhizosphere Dynamics

Mechanisms of Plant Iron Uptake Influenced by Chelates

Plants have evolved sophisticated strategies to acquire iron, an essential yet often poorly available micronutrient, from the soil. The bioavailability of iron is heavily dependent on soil pH, with solubility decreasing dramatically in neutral to alkaline conditions where it forms insoluble ferric oxides. cropaia.comnih.gov To overcome this, plants utilize two primary iron acquisition mechanisms, known as Strategy I and Strategy II, which are influenced by the presence of natural and synthetic chelates like Ferric DTPA. nih.gov

Strategy I is employed by all dicotyledonous and non-graminaceous (non-grass) monocotyledonous plants. nih.govmdpi.com This mechanism involves a series of coordinated biochemical reactions at the root surface to solubilize and absorb iron. mdpi.com When faced with iron deficiency, Strategy I plants actively modify their root zone environment. The first step involves the acidification of the rhizosphere through the release of protons (H+) by a plasma membrane-bound H+-ATPase. mdpi.comfrontiersin.org This lowering of pH increases the solubility of ferric iron (Fe³⁺). cropaia.comfrontiersin.org

Following acidification, a crucial step is the reduction of the soluble Fe³⁺ to the more soluble ferrous form (Fe²⁺). mdpi.comincitecpivotfertilisers.com.au This reduction is catalyzed by a membrane-bound enzyme called ferric chelate reductase (FCR), such as the FRO2 enzyme in Arabidopsis. nih.govmdpi.com This enzyme can act on various forms of Fe³⁺, including iron that is bound to synthetic chelates like DTPA. usda.govnih.gov The uptake of iron from synthetic Fe-chelates by Strategy I plants involves the reduction of the Fe(III)-chelate at the root surface. usda.gov Once reduced, the Fe²⁺ ion dissociates from the chelate molecule and is taken up by the root epidermal cells through a specific high-affinity transporter, such as IRT1 (Iron-Regulated Transporter 1). nih.govnih.govmdpi.com The chelating agent, such as DTPA, largely remains in the rhizosphere. ufl.edu

Graminaceous plants (grasses) like maize, barley, and rice utilize a different mechanism known as Strategy II. nih.govnih.gov This strategy is based on chelation rather than reduction at the root surface. nih.gov In response to iron deficiency, Strategy II plants synthesize and secrete low-molecular-weight, non-proteinogenic amino acids called phytosiderophores (PS) from their roots. frontiersin.orgufl.edu

These phytosiderophores, which belong to the mugineic acid family, are highly effective at binding to and solubilizing Fe³⁺ from the soil, even in alkaline conditions. frontiersin.orgresearchgate.net They form stable Fe(III)-phytosiderophore complexes. frontiersin.org These entire Fe³⁺-PS complexes are then transported into the root cells by specific transporters, such as members of the Yellow Stripe (YS) or Yellow Stripe-Like (YSL) family of proteins. frontiersin.orgresearchgate.net Unlike Strategy I, this process does not require a reduction step before uptake and is less sensitive to high soil pH. nih.gov

Once iron enters the root cells, whether via Strategy I or Strategy II, its transport and translocation to other parts of the plant must be carefully managed to prevent precipitation and toxicity. The Fe²⁺ taken up by Strategy I plants is quickly oxidized back to Fe³⁺ within the root cells. umass.edu This ferric iron does not remain as a free ion but is immediately chelated by the plant's own internal organic molecules. ufl.edu

Research indicates that the primary chelator for long-distance iron transport in the xylem (the water-conducting tissue) is citrate (B86180). frontiersin.orgufl.eduumass.edu Iron is loaded into the xylem as an Fe(III)-citrate complex and transported to the shoots. ufl.eduumass.edu Nicotianamine (NA) is another crucial internal chelator, primarily involved in phloem transport, which distributes iron to developing tissues and seeds, and also plays a role in cellular iron homeostasis. nih.gov Therefore, when a synthetic chelate like this compound is supplied to a Strategy I plant, the DTPA molecule facilitates iron's journey to the root surface, but it is the plant's endogenous chelators, like citrate and nicotianamine, that are responsible for its subsequent transport and distribution throughout the plant. ufl.eduumass.edu

Role of Phytosiderophores and Strategy II Plant Iron Acquisition

Efficacy Studies of this compound in Alleviating Iron Deficiency Chlorosis

Iron deficiency chlorosis, characterized by the yellowing of young leaves due to insufficient chlorophyll (B73375) synthesis, is a widespread agricultural problem, particularly in calcareous and high-pH soils. ufl.eduresearchgate.net The application of synthetic iron chelates is a common and effective strategy to prevent and correct this disorder. mdpi.com

The effectiveness of an iron chelate is largely determined by its ability to keep iron soluble and available for plant uptake across a specific pH range. researchgate.net this compound is one of several commercial chelates used in agriculture, alongside Fe-EDTA (ethylenediaminetetraacetic acid) and Fe-EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)).

Studies comparing these chelates consistently show that their performance is linked to the pH of the growing medium. iu.eduhaifa-group.com

Fe-EDTA is the least stable at high pH and is generally effective only in acidic to slightly acidic conditions, up to a pH of about 6.5. iu.eduhaifa-group.com

Fe-DTPA offers a wider range of stability, remaining effective up to a pH of approximately 7.5. iu.edu This makes it a suitable choice for many hydroponic systems and soils that are neutral to slightly alkaline.

Fe-EDDHA is the most stable chelate, especially in alkaline conditions, maintaining iron solubility at pH levels up to 9.0 and higher. iu.eduhaifa-group.com It is considered the most effective, albeit often most expensive, option for correcting iron chlorosis in high-pH and calcareous soils. iu.edu

In a study on Calibrachoa grown in soilless media, all three chelates were effective at preventing chlorosis at a pH up to 6.5. However, at a pH between 7.0 and 7.2, Fe-EDDHA performed significantly better than both Fe-DTPA and Fe-EDTA. haifa-group.com At a pH range of 7.6 to 7.8, Fe-EDDHA-treated plants were the least chlorotic, Fe-DTPA-treated plants were intermediate, and Fe-EDTA-treated plants were the most chlorotic. haifa-group.com Similarly, for correcting chlorosis in dwarf Ixora in alkaline media, Fe-EDDHA and Fe-DTPA were found to be superior to EDTA-based chelates. haifa-group.com

Interactive Data Table: pH Stability and Effectiveness of Common Iron Chelates Click on the headers to sort the data.

| Chelate | Effective pH Range | Relative Stability in Alkaline Conditions | Common Application Scenario |

| Fe-EDTA | 4.0 - 6.5 | Low | Acidic to neutral soils and hydroponics. |

| Fe-DTPA | 4.0 - 7.5 | Medium | Soilless media and slightly alkaline soils/hydroponics. iu.edu |

| Fe-EDDHA | 4.0 - 9.0+ | High | Highly alkaline and calcareous soils. iu.eduhaifa-group.com |

Agronomic biofortification is the practice of using fertilizers to increase the concentration of essential micronutrients in the edible parts of crops, thereby enhancing their nutritional value for human consumption. umass.edu this compound has been utilized in such strategies, particularly through foliar application, to boost the iron content of food crops.

For instance, a study on cherry tomatoes grown in a soilless system investigated the effects of different iron concentrations in the nutrient solution combined with foliar sprays of Fe-DTPA. The results showed that applying Fe-DTPA as a foliar spray significantly contributed to increasing the iron concentration in the tomato fruit. Another study on carrots explored foliar applications of different iron forms and found that Fe-DTPA was used to increase the iron content in the edible roots. These studies demonstrate that this compound can be an effective tool in agronomic biofortification programs aimed at combating iron deficiency in human populations by enriching staple food crops with this vital nutrient.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Fe-DTPA / this compound | Ferric Diethylenetriaminepentaacetate |

| Fe-EDTA | Ferric Ethylenediaminetetraacetate |

| Fe-EDDHA | Ferric Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) |

| IRT1 | Iron-Regulated Transporter 1 |

| FRO2 | Ferric Reductase Oxidase 2 |

| H+-ATPase | Proton-pumping ATPase |

| NA | Nicotianamine |

| PS | Phytosiderophore |

| YS / YSL | Yellow Stripe / Yellow Stripe-Like |

| Fe²⁺ | Ferrous Iron |

| Fe³⁺ | Ferric Iron |

Dynamics of this compound in Soil-Plant Systems

Chelate Stability and Iron Availability in Alkaline and Calcareous Soils

Ferric diethylenetriaminepentaacetic acid (Fe-DTPA) is a synthetic iron chelate frequently utilized to address iron deficiency in plants, particularly in challenging soil conditions. Its effectiveness is largely determined by its stability and ability to maintain iron in a soluble, plant-available form, especially in alkaline and calcareous soils where iron availability is naturally low.

In alkaline and calcareous soils, high pH levels and the presence of carbonate and bicarbonate ions significantly limit the solubility of iron, leading to its precipitation as unavailable ferric hydroxides. researchgate.netmasujournal.org Synthetic chelates like Fe-DTPA are employed to counteract this by forming a stable complex with iron, protecting it from precipitation. mdpi.com Research has shown that Fe-DTPA is more stable than Fe-EDTA at higher pH levels, remaining effective up to a pH of approximately 7.5. ashs.orgresearchgate.netsqmnutrition.com Beyond this pH, the stability of the Fe-DTPA complex decreases, and other chelates like Fe-EDDHA, which are stable up to pH 9, may be more suitable. ashs.orgwur.nlacs.org

Studies comparing different iron chelates have demonstrated the superior performance of Fe-EDDHA and its analogues in maintaining soluble iron in calcareous soil solutions over time. acs.orgtandfonline.com However, Fe-DTPA has been shown to be more effective than ferrous sulfate (B86663), which rapidly oxidizes and becomes insoluble in such soils. pakjas.com.pk In one study, Fe-DTPA maintained 30% of the added iron in a soluble form, significantly higher than the negligible recovery from ferrous sulfate. pakjas.com.pk Another study found that while Fe-EDDHA was the most effective, Fe-DTPA still managed to keep 65% of its iron soluble in a calcareous soil environment. wur.nl

The stability and, consequently, the availability of iron from Fe-DTPA are crucial for correcting iron chlorosis in plants grown in these challenging soils. wur.nlresearchgate.net While Fe-EDDHA is often considered the most effective but also most expensive option for highly calcareous soils, Fe-DTPA provides a viable and more cost-effective solution for moderately alkaline conditions. researchgate.netwur.nl

Table 1: Stability of Common Iron Chelates at Varying Soil pH

| Iron Chelate | Effective pH Range |

|---|---|

| Fe-EDTA | up to ~6.5 |

| Fe-DTPA | up to ~7.5 |

| Fe-EDDHA | up to ~9.0 |

This table provides a general overview of the effective pH ranges for common iron chelates. Actual stability can be influenced by other soil factors.

Interactions of this compound with Soil pH, Organic Matter, and Microbial Communities

The behavior and efficacy of this compound in the soil are not solely governed by pH but are also significantly influenced by interactions with soil organic matter and microbial communities. These interactions can affect the stability of the chelate and the availability of iron to plants.

Soil pH and Organic Matter:

Soil pH has a direct and critical impact on the stability of Fe-DTPA. As pH increases, especially above 7.5, the hydroxyl ions (OH-) in the soil solution can compete with the DTPA ligand for the ferric iron (Fe³⁺), leading to the precipitation of iron as insoluble hydroxides and reducing its availability to plants. ashs.orgufl.edu Conversely, acidic conditions generally favor the stability of the Fe-DTPA complex.

Soil organic matter (SOM) plays a multifaceted role in the dynamics of Fe-DTPA. Organic matter can enhance the availability of iron by forming soluble complexes with it, a process known as chelation. ufl.edutandfonline.com Humic and fulvic acids, major components of SOM, are natural chelating agents that can help keep iron in a soluble and plant-available form. ufl.edu Research has shown a positive correlation between the amount of DTPA-extractable iron (a measure of plant-available iron) and the organic matter content in the soil. tandfonline.commdpi.com In some cases, the influence of soil organic matter on DTPA-extractable iron concentration can be even more significant than that of soil pH. tandfonline.com Furthermore, the application of organic amendments like farmyard manure (FYM) in conjunction with iron chelates has been found to sustain higher iron availability in calcareous soils. researchgate.net

Microbial Communities:

Soil microorganisms can influence the fate of Fe-DTPA in the rhizosphere, the soil zone immediately surrounding plant roots. Some microorganisms can produce their own chelating agents, called siderophores, to acquire iron from the soil. nih.gov These microbial siderophores can potentially compete with DTPA for iron.

Moreover, microbial activity can impact soil pH and organic matter decomposition, indirectly affecting Fe-DTPA stability. For instance, nitrification, a microbial process, can lead to soil acidification, which in turn can increase the solubility and availability of iron. nih.gov Studies have also indicated that increased microbial activity, stimulated by the addition of a carbon source like glucose, can lead to an increase in DTPA-extractable heavy metals, suggesting that microbes can play a role in mobilizing chelated metals. agriculturejournals.cz The structure and composition of the microbial community in the rhizosphere are also influenced by the iron status of the plant, creating a complex feedback loop between the plant, soil, and microbes in the quest for iron. nih.gov

Research on Methods for Optimizing Plant Iron Delivery

Comparative Research on Foliar versus Soil Application of this compound for Iron Uptake

Research has extensively compared the efficacy of foliar and soil applications of this compound for correcting iron deficiency in plants. The choice between these methods often depends on soil conditions, crop type, and economic factors.

Soil application of Fe-DTPA is a common practice, particularly in moderately alkaline soils where it remains relatively stable. wur.nl However, in highly calcareous or alkaline soils (pH > 7.5), the effectiveness of soil-applied Fe-DTPA diminishes as the chelate becomes less stable, leading to iron precipitation. ashs.orgresearchgate.net In such conditions, a significant portion of the applied iron may become unavailable to the plant roots. pakjas.com.pk Studies have shown that while soil application of Fe-DTPA can increase shoot iron concentration, its effectiveness can be limited by antagonistic effects with other nutrients, such as manganese, at the root level. cropj.comresearchgate.net

Foliar application offers a more direct route for iron to enter the plant, bypassing potential soil-related issues of fixation and unavailability. ufl.edu This method is often more efficient and cost-effective, especially when rapid correction of iron chlorosis is needed. ufl.edumssoy.org Research has demonstrated that foliar sprays of iron chelates, including those with DTPA, can be more effective than soil applications in increasing the iron concentration in plant shoots. cropj.comresearchgate.net The organic ligand of the chelate helps the iron penetrate the waxy cuticle of the leaves. ufl.edu However, the effectiveness of foliar applications can be influenced by the type of chelate and the use of adjuvants to improve absorption. mssoy.org While some studies suggest that naturally derived chelates might be better suited for foliar applications due to their easier degradation, synthetic chelates like Fe-DTPA are also commonly used. mssoy.org

Table 2: Comparison of Foliar vs. Soil Application of Iron

| Application Method | Advantages | Disadvantages |

|---|

| Soil Application | - Provides a continuous supply of iron.

Hydroponic and Soilless Culture Research with this compound

This compound is a cornerstone of iron nutrition in hydroponic and soilless culture systems, where precise control over nutrient availability is both possible and essential. ishs.org In these systems, the nutrient solution's pH can be managed, but it can still fluctuate, making the stability of the iron chelate a critical factor.

Fe-DTPA is widely favored in hydroponics because it remains stable and keeps iron available to plants over a broader pH range (up to about 7.5) compared to Fe-EDTA, which is only stable up to a pH of around 6.5. ashs.orgsqmnutrition.com This makes Fe-DTPA a more reliable choice for many hydroponic crops where the pH of the nutrient solution may rise over time. ishs.org Research has shown that in soilless media with a pH above 6.5, Fe-DTPA is more effective at preventing iron chlorosis than Fe-EDTA. ashs.orgresearchgate.net

However, the stability of Fe-DTPA in nutrient solutions can be compromised by the presence of other metal cations, such as copper (Cu) and zinc (Zn), if they are not also in a chelated form. sqmnutrition.comishs.org These unchelated metals can compete with iron for the DTPA molecule, leading to the displacement of iron and its subsequent precipitation as insoluble hydroxides. sqmnutrition.com Therefore, it is often recommended to use chelated forms of other micronutrients, like Mn-EDTA, Zn-EDTA, and Cu-EDTA, in conjunction with Fe-DTPA to prevent this competitive interaction and ensure a stable supply of iron to the plants. sqmnutrition.com

Studies on various crops grown in soilless culture, such as calibrachoa and soybean, have confirmed the effectiveness of Fe-DTPA in preventing iron deficiency, although its performance can be intermediate between Fe-EDTA and the more stable Fe-EDDHA at higher pH levels. ashs.orgresearchgate.net In a study on lettuce grown in a hydroponic system, the concentration of DTPA remained relatively steady throughout the experiment, suggesting its persistence in the nutrient solution. tandfonline.com This stability is crucial for maintaining a consistent supply of iron for plant uptake.

Table 3: Iron Chelate Performance in Soilless Media at Different pH Levels

| pH Range | Fe-EDTA | Fe-DTPA | Fe-EDDHA |

|---|---|---|---|

| 6.0 - 6.5 | Effective | Effective | Effective |

| 7.0 - 7.2 | Less Effective | Effective | Most Effective |

| 7.6 - 7.8 | Ineffective | Less Effective | Most Effective |

Based on findings from comparative studies on calibrachoa. ashs.orgresearchgate.net

Investigation of Plant Tolerance to this compound and Potential Chelator-Specific Effects

While this compound is a valuable tool for correcting iron deficiency, research has also investigated plant tolerance to this chelate and any potential effects specific to the DTPA molecule itself, independent of the iron it carries.

In general, when used at appropriate concentrations, Fe-DTPA is well-tolerated by most plants. However, high concentrations of Fe-DTPA can lead to toxicity symptoms. For instance, a study on American cranberry (Vaccinium macrocarpon) showed that increasing concentrations of Fe-DTPA in the growing medium resulted in reduced shoot length, leaf drop, necrosis, and even plant mortality at the highest concentrations. Interestingly, while tissue analysis revealed increasing iron levels with higher Fe-DTPA doses, these levels were still within the normal range found in healthy field plants, suggesting that the toxicity might be related to the chelate itself or an imbalance with other nutrients.

The DTPA ligand, being a synthetic compound, can have interactions within the plant and the soil that are distinct from the nutritional effect of the iron. Some studies have explored the broader effects of chelating agents on plant communities and nutrient uptake. For example, in a study on a metal-polluted soil, the addition of DTPA did not cause intense negative effects on the native plant community and resulted in lower metal concentrations in the plants compared to the addition of EDTA. nih.govsci-hub.seresearchgate.net This suggests that DTPA may have a different impact on the uptake of other metals besides the one it is intended to chelate.

Furthermore, the presence of the DTPA chelate can influence the uptake and translocation of other essential micronutrients. For example, the application of Fe-DTPA has been observed to cause a reduction in the manganese uptake of plants. wur.nl This antagonistic effect highlights the importance of considering the entire nutrient profile when using chelated fertilizers. The chelating agent itself can alter the delicate balance of nutrient availability and uptake in the rhizosphere.

Environmental Research Applications of Ferric Dtpa in Metal Chelation and Remediation

Chelation for Heavy Metal Mobilization and Extraction from Contaminated Environments

The capacity of DTPA to form stable, water-soluble complexes with a wide range of metal ions is a cornerstone of its environmental applications. By sequestering metal ions, DTPA alters their mobility and bioavailability, a principle that is applied in the remediation of contaminated sites.

Soil and sediment contamination with heavy metals such as lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu) is a persistent environmental problem. google.com Soil washing or leaching using chelating agents is a prominent remediation technology that aims to extract these contaminants. google.comcabidigitallibrary.org DTPA has proven to be a particularly effective and strong chelating agent for this purpose. google.comresearchgate.net The process involves applying an aqueous solution of the chelator to the contaminated soil. The DTPA forms water-soluble complexes (chelates) with the heavy metals, effectively transferring them from the solid soil particles into the liquid phase, which can then be collected and treated. google.comresearchgate.net

The stability of the metal-DTPA complex is crucial for successful extraction. The general order of stability for EDTA, a similar chelating agent, highlights why it can remove toxic metals in the presence of naturally abundant ions: Fe³⁺ > Hg²⁺ > Cu²⁺ > Ni²⁺ > Pb²⁺ > Cd²⁺ > Zn²⁺ > Al³⁺ > Fe²⁺ > Ca²⁺ > Mg²⁺. google.com DTPA shows a similar affinity sequence. This high stability allows it to effectively mobilize target metals even in complex soil matrices. researchgate.net Research has demonstrated that DTPA is a strong and potentially reusable chelating agent for extracting metals like lead from contaminated soils. researchgate.net However, the efficiency of this process can be influenced by various factors, including soil pH and the presence of other ions. For instance, the presence of ferric ions (Fe³⁺) can influence the speciation and effectiveness of DTPA in the soil environment. vilniustech.ltresearchgate.net Studies have explored using ferric sulfate (B86663) in conjunction with other agents to manage the mobilization and immobilization of different contaminants simultaneously. vilniustech.lt

Below is a table summarizing the effectiveness of DTPA in mobilizing various heavy metals from contaminated soils as noted in research literature.

| Metal | Chelating Agent | pH | Extraction Efficiency/Mobilization | Source |

| Lead (Pb), Cadmium (Cd) | DTPA & Ferric Sulfate | Not Specified | Extractable Pb and Cd decreased to 19.6 mg/kg and 1.7 mg/kg respectively. | vilniustech.lt |

| Lead (Pb) | DTPA | Alkaline | Capable of extracting lead from contaminated soils. | researchgate.net |

| Zinc (Zn), Nickel (Ni), Cadmium (Cd) | DTPA | 7.3 | DTPA was found to be a highly efficient extractant for Fe, Zn, Ni, and Cd. | researchgate.nettandfonline.com |

| Zinc (Zn), Lead (Pb), Cadmium (Cd) | DTPA | Not Specified | Considered an efficient agent for heavy metal removal. | cabidigitallibrary.org |

Role in Industrial Scale Removal Processes

In industrial settings, particularly in the oil and gas sector, the accumulation of mineral scales poses a significant operational challenge. Ferric DTPA and related chelation chemistries offer an advanced solution for scale removal, overcoming the limitations of traditional methods.

The formation of iron sulfide (B99878) scales is a common and serious problem in sour oil and gas wells, restricting fluid flow in production tubing and surface equipment. researchgate.netonepetro.orgjetir.org These scales can consist of various iron sulfide minerals, including pyrrhotite (B1172379) (Fe₇S₈), troilite (FeS), and pyrite (B73398) (FeS₂). onepetro.org While some forms are soluble in acids like hydrochloric acid (HCl), pyrite is notably resistant to acid treatment. onepetro.orggoogle.com

Conventional acid-based treatments also have significant drawbacks, such as the generation of highly toxic hydrogen sulfide (H₂S) gas and high corrosion rates for steel equipment. researchgate.netmdpi.com As an alternative, formulations based on the chelating agent DTPA have been developed and proven effective. researchgate.netonepetro.org These treatments typically consist of a high-pH solution (pH 11-14) of DTPA, often combined with a catalyst or converting agent like potassium carbonate (K₂CO₃). onepetro.orgmdpi.comqu.edu.qa This approach successfully dissolves all types of iron sulfide scales, including the resilient pyrite, without producing H₂S gas. onepetro.orgqu.edu.qa Research has shown that a formulation of 20 wt.% DTPA with potassium carbonate can achieve up to 85% dissolution of field samples of pyrite scale at elevated temperatures. google.commdpi.com

The table below outlines typical conditions and findings for DTPA-based iron sulfide scale removal.

| Component | Concentration | pH | Temperature | Dissolution Efficiency | Source |

| DTPA | 20 wt.% | 11 | 70 °C | 85% of pyrite scale after 48 hours | google.commdpi.com |

| DTPA / Potassium Carbonate | 20 wt.% / 7 wt.% | 11-14 | Not Specified | Effective for all iron sulfide types, including pyrite | onepetro.org |

| DTPA / Potassium Carbonate | Not Specified | High pH | Not Specified | Thermodynamically favored dissolution of FeS₂ | qu.edu.qa |

Understanding the chemical mechanism by which DTPA dissolves pyrite (FeS₂) is crucial for optimizing its application. Molecular modeling studies have provided significant insights into this process. qu.edu.qa Research using density functional theory (DFT) has investigated the thermodynamics and kinetics of the chemical reactions involved in scale removal under the basic conditions typical for DTPA treatments. qu.edu.qa

Chelation-Based Removal of Iron Sulfide Scales in Oil and Gas Production

Interactions of this compound with Natural Organic Matter

The behavior and efficacy of Fe-DTPA in the environment are also influenced by its interactions with natural organic matter (NOM). These interactions can affect iron bioavailability and the success of chelation-based treatments.

Tannins are a class of polyphenolic compounds naturally abundant in plant tissues, such as wood. tandfonline.comrsc.org They are known to react with iron to form stable, often dark-colored, insoluble complexes. rsc.orgresearchgate.net This reaction is responsible for the significant iron accumulation observed in materials like waterlogged archaeological oak. tandfonline.comtandfonline.com

The interaction between iron, tannins, and DTPA has been a subject of study, particularly in the field of conserving historical artifacts. tandfonline.comresearchgate.net Research has shown that iron-tannin precipitates are difficult to remove using DTPA. tandfonline.comresearchgate.net This is because the stability constants of the iron-tannin complexes are of the same order of magnitude as the iron-DTPA complex. tandfonline.comresearchgate.net Consequently, DTPA cannot effectively compete for and extract the iron that is already strongly bound by tannins within the wood structure. tandfonline.com This finding has significant implications, as it suggests that the natural presence of tannins can limit the effectiveness of DTPA-based extraction treatments and contribute to the long-term, stable accumulation of iron in organic matrices. researchgate.nettandfonline.com

Research on DTPA in Waste Management Contexts

The management of waste, particularly low-level radioactive waste, presents significant environmental challenges. A key concern is the potential for hazardous materials, such as heavy metals and radionuclides, to leach from disposal sites and contaminate surrounding soil and groundwater. Research in this area has explored the use and effects of strong chelating agents like Diethylenetriaminepentaacetic acid (DTPA), which can be present in waste streams from decontamination processes. These agents are studied for their ability to form stable, soluble complexes with metal ions, a property that can be beneficial for extraction and remediation but also poses a risk by potentially increasing the mobility of contaminants in the environment.

Studies on Chelating Agent Behavior in Nuclear Waste and Radionuclide Mobilization

In the context of nuclear waste, DTPA is recognized for its potent ability to form stable complexes with a range of radionuclides, particularly actinides. wikipedia.orgunt.edu This characteristic is central to its role in both decontamination processes and its potential environmental impact following disposal.

Research has shown that organic chelating agents, including DTPA, are often present in low-level radioactive waste streams originating from nuclear facility decontamination. unt.eduosti.gov Studies indicate that these chelating agents can leach from solidified waste forms in moderate concentrations. unt.eduosti.gov Once in the environment, DTPA can interact with radionuclides deposited in the soil or waste matrix.

The primary concern is that the formation of water-soluble DTPA-radionuclide complexes can enhance the migration of these hazardous isotopes from disposal sites into groundwater systems. unt.edudntb.gov.ua While processes like sorption and precipitation can retard the movement of many radionuclides, the presence of strong complexing agents like DTPA can significantly reduce the effectiveness of these natural attenuation mechanisms. osti.gov